molecular formula C8H7IN2 B1397463 6-Iodo-2-methylimidazo[1,2-a]pyridine CAS No. 860722-41-4

6-Iodo-2-methylimidazo[1,2-a]pyridine

Cat. No. B1397463
CAS RN: 860722-41-4
M. Wt: 258.06 g/mol
InChI Key: VVEMUZHHSSDWPO-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles . They have been attracting substantial interest due to their potential pharmaceutical applications . The 6-Iodo-2-methylimidazo[1,2-a]pyridine is a derivative of this class.


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . An NH2CN-promoted convergent integration of three self-sorting domino sequences is described for the construction of 6-iodo-3-methylthioimidazo[1,2-a]pyridines from aryl methyl ketones and 2-aminopyridines .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Mechanism of Action

Target of Action

6-Iodo-2-methylimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, which has been shown to possess a broad range of biological activity . They have also been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Mode of Action

It is known that the compound is formed through the reaction of 2-methylimidazo[1,2-a]pyridine with iodine . This reaction results in the iodination at the C-6 position . The iodination process terminates without Kornblum oxidation in the presence of I2 and DMSO .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity . These effects suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb), indicating good bioavailability .

Result of Action

3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, a related compound, has shown antimicrobial properties against staphylococcus aureus .

Action Environment

The synthesis of the compound involves the reaction of 2-methylimidazo[1,2-a]pyridine with iodine, suggesting that the reaction conditions could potentially influence the compound’s properties .

properties

IUPAC Name

6-iodo-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEMUZHHSSDWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Amino-5-iodopyridine (5 g, 22.73 mmol) was dissolved in ethanol (20 mL). Chloroacetone (2.29 mL, 25 mmol) was added and the mixture was heated at reflux overnight. The reaction mixture was evaporated to dryness. The residue was dissolved in DCM (50 mL) and washed with saturated aqueous sodium bicarbonate solution (20 mL). The organic layer was dried over MgSO4, filtered and evaporated. The resulting crude residue (4.8 g) was triturated with ethyl acetate to afford pure title compound (2.2 g). The filtrate was concentrated to dryness, yielding an additional quantity of less pure title compound (2.0 g). δH (CDCl3) 7.33 (m, 4H), 2.48 (s, 3H). LCMS: MH+ 259.
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5 g
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20 mL
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2.29 mL
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Synthesis routes and methods II

Procedure details

Chloroacetone (3 mL) was added to a stirring solution of 2-amino-5-iodopyridine (2g) in EtOH (20 mL) and heated to reflux. The reaction progress (50% of unreacted 2-amino-5-iodopyridine) was analyzed after 12 h by LC/MS and TLC. Additional amount of chloroacetone (3 mL) was transferred to the reaction mixture and heated for additional 8 h to observe the >90% consumption of 2-amino-5-iodopyridine. The reaction mixture was cooled and concentrated to dryness. The crude residue was diluted with EtOAc (130 mL)/water (50 mL) and neutralized with 5% aq. NaOH (25 mL). Organic layer from the biphasic solution was separated and the aqueous phase was partitioned again with EtOAc (70 mL). Combined organic layers were dried over MgSO4, filtered and concentrated. The crude brown residue was purified by Combiflash® companion System® with RediSep® silica gel column [(80g), 50-75-100% EtOAC/hexanes as an eluting solvent gradient. The product fractions were concentrated to provide 2.2 g of 6-iodo-2-methylimidazo[1,2-a]pyridine (1.8 g) as an off-brown solid. 1H NMR (300 MHz, DMSO-d6) δ 8.81 (dd, J=1.7, 1.0 Hz, 1H), 7.62-7.55 (app s, 1H), 7.31 (dd, J=9.4, 1.7 Hz, 1H), 7.25 (dd, J=9.3, 0.8 Hz, 1H), 2.29 (s, 3H). See Helvetica Chimica Acta, 90(12), 2349-2367 (2007).
Quantity
3 mL
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reactant
Reaction Step One
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0 (± 1) mol
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Quantity
20 mL
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solvent
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0 (± 1) mol
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Iodo-2-methylimidazo[1,2-a]pyridine
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Reactant of Route 6
6-Iodo-2-methylimidazo[1,2-a]pyridine

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